molecular formula C28H35N3O6 B055289 15-Dihydro-13,14-anhydrovirginiamycin M1 CAS No. 118693-64-4

15-Dihydro-13,14-anhydrovirginiamycin M1

Cat. No. B055289
M. Wt: 509.6 g/mol
InChI Key: HRJGTBIMDKTOQX-LZTSYFLHSA-N
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Description

15-Dihydro-13,14-anhydrovirginiamycin M1 is a chemical compound with the molecular formula C28H35N3O6 . It is also known by other names such as L 156586 and Virginiamycin M1 . It is a type of antibiotic that is used in various applications .


Molecular Structure Analysis

The molecular structure of 15-Dihydro-13,14-anhydrovirginiamycin M1 is quite complex. It has a molecular weight of 509.594 . The density of this compound is 1.297g/cm3, and it has a boiling point of 767.103°C at 760 mmHg .


Physical And Chemical Properties Analysis

15-Dihydro-13,14-anhydrovirginiamycin M1 has a molecular weight of 509.594 . It has a density of 1.297g/cm3, a boiling point of 767.103°C at 760 mmHg, and a refractive index of 1.617 .

Future Directions

One of the future directions for 15-Dihydro-13,14-anhydrovirginiamycin M1 could be its use as a potent gastrin antagonist . It has been found that this compound, along with other virginiamycin M1 analogs, are competitive and selective antagonists of gastrin and brain cholecystokinin binding at nanomolar concentrations . These compounds have shown poor Gram-positive antibiotic activity compared to virginiamycin M1, suggesting that they could be further explored for their potential as gastrin antagonists .

properties

IUPAC Name

(8S,10E,17Z,19E,21R)-21,27-dihydroxy-17-methyl-9-methylidene-8-propan-2-yl-7,24-dioxa-13,15,28-triazatetracyclo[21.4.1.01,5.026,28]octacosa-4,10,13,15,17,19-hexaene-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O6/c1-17(2)25-19(4)10-11-23(33)30-16-29-14-18(3)7-5-8-20(32)13-24-31-22(15-36-24)26(34)28(31)12-6-9-21(28)27(35)37-25/h5,7-11,14,16-17,20,22,24-26,32,34H,4,6,12-13,15H2,1-3H3/b8-5+,11-10+,18-7-,29-14?,30-16?/t20-,22?,24?,25-,26?,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJGTBIMDKTOQX-LZTSYFLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(CC2N3C(CO2)C(C34CCC=C4C(=O)OC(C(=C)C=CC(=O)N=CN=C1)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/C=C/[C@@H](CC2N3C(CO2)C(C34CCC=C4C(=O)O[C@H](C(=C)/C=C/C(=O)N=CN=C1)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15-Dihydro-13,14-anhydrovirginiamycin M1

CAS RN

118693-64-4
Record name 15-Dihydro-13,14-anhydrovirginiamycin M1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118693644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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